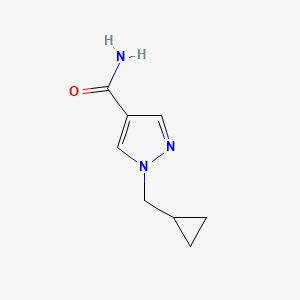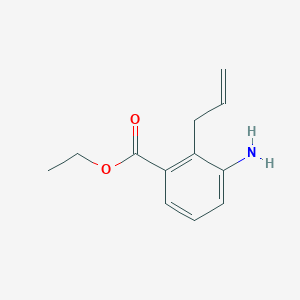
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a fascinating compound with a complex name. Let’s break it down:
Methyl: Refers to the methyl group (CH₃).
3-methoxy: Indicates a methoxy group (-OCH₃) attached at position 3 on the thiophene ring.
5-(methylthio): Signifies a methylthio group (-SCH₃) at position 5.
Thiophene-2-carboxylate: The core structure consists of a thiophene ring with a carboxylate group (-COO⁻) at position 2.
Méthodes De Préparation
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common approaches. For instance
Industrial Production:: Details on industrial-scale production methods are scarce, but research laboratories often employ similar synthetic routes.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The thiophene ring can undergo oxidation reactions.
Substitution: Various substitution reactions occur at different positions.
Common Reagents and Conditions:
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include methylthio-substituted thiophenes and their derivatives.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives find applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Anticancer Properties: Some thiophene-based compounds exhibit anticancer activity.
Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives possess anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The precise mechanism remains context-dependent. interactions with molecular targets (e.g., enzymes, receptors) likely underlie its effects.
Comparaison Avec Des Composés Similaires
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Propriétés
Formule moléculaire |
C8H10O3S2 |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3 |
Clé InChI |
SJQIJNIIRLGYSQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC(=C1)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)










![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)
